Methyl 5-azaspiro[2.4]heptane-6-carboxylate
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Overview
Description
Methyl 5-azaspiro[2.4]heptane-6-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[2.4]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized via a cycloaddition reaction involving a suitable aziridine and an activated methylene compound . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic compound.
Scientific Research Applications
Methyl 5-azaspiro[2.4]heptane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design. It can be used to develop new pharmaceuticals with improved efficacy and selectivity.
Organic Synthesis: The spirocyclic framework can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-azaspiro[2.4]heptane-5-carboxylate
- Methyl 5-azaspiro[3.4]octane-6-carboxylate
- Methyl 5-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Methyl 5-azaspiro[2.4]heptane-6-carboxylate stands out due to its specific spirocyclic structure, which provides unique three-dimensionality and rigidity. This can result in better binding affinity and selectivity in drug design compared to other similar compounds. Additionally, its synthetic accessibility and versatility make it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 5-azaspiro[2.4]heptane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological interactions, and potential applications, drawing on diverse research findings.
Structural Overview
This compound features a spirocyclic structure characterized by a nitrogen atom incorporated into the heptane ring, enhancing its chemical reactivity and biological profile. The molecular formula is C7H11NO2, with a molar mass of approximately 141.17 g/mol. This compound is often utilized as an intermediate in the synthesis of various biologically active molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the spirocyclic structure : Utilizing cyclization reactions involving diazoalkanes or other reactive intermediates.
- Functionalization : Introducing various substituents to enhance biological activity or solubility.
- Purification : Techniques such as chromatography to isolate the desired product.
Antiviral Properties
Research indicates that this compound serves as an important intermediate in the development of antiviral agents, particularly those targeting the hepatitis C virus (HCV). The compound has shown promising interactions with viral enzymes, suggesting potential inhibitory effects against HCV replication .
Cytotoxicity and ADME Properties
In vitro studies have assessed the cytotoxicity of this compound across various cell lines, including HeLa and HCT-8 cells. The compound demonstrated low cytotoxicity with a half-maximal cytotoxic concentration (CC50) greater than 40 µM, indicating a favorable safety profile for further development .
The pharmacokinetic properties of the compound were evaluated through absorption, distribution, metabolism, and excretion (ADME) studies:
Parameter | Value |
---|---|
Microsomal Stability | 32.8 μL/min/mg (human) |
Plasma Stability | >80% at 2 hours |
Protein Binding Percentage | 73.6% (human plasma) |
These findings suggest that this compound has suitable characteristics for drug development, including good stability in human plasma and moderate protein binding .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of derivatives of this compound. Compounds synthesized from this precursor exhibited varying degrees of antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) determined through dilution methods .
Case Studies
- Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HCV replication in vitro, showing promise as potential therapeutic agents against viral infections .
- Antimicrobial Evaluation : In another investigation, synthesized derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial activity that warrants further exploration for clinical applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-4-8(2-3-8)5-9-6/h6,9H,2-5H2,1H3 |
InChI Key |
FOLZIMOUVNPNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CC2)CN1 |
Origin of Product |
United States |
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